3-(Naphthalen-1-yl)pyridin-2-ol
Description
Properties
IUPAC Name |
3-naphthalen-1-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-14(9-4-10-16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBIIAYJNXEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
The one-pot synthesis from acetophenone derivatives, 1-amino-2-methylpropan-2-ol, and naphthalen-1-ylboronic acid employs I₂ (0.05 mmol) and Zn(OTf)₂ (0.05 mmol) in nitrobenzene at 140°C for 24 h. This method leverages in situ generation of enamine intermediates, which undergo cyclocondensation with electrophilic naphthalene species.
Mechanistic Pathway
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Enamine Formation : Acetophenone reacts with 1-amino-2-methylpropan-2-ol via nucleophilic addition-elimination, forming an α,β-unsaturated imine.
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Cyclization : Iodine facilitates electrophilic aromatic substitution at the pyridine C3 position, while Zn²⁺ stabilizes the transition state through Lewis acid coordination.
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Naphthylation : Residual nitrobenzene acts as an oxidizing agent, enabling radical coupling with naphthalen-1-yl radicals generated from boronic acid precursors.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% I₂ | +32% |
| Solvent | Nitrobenzene | +25% vs. DMF |
| Temperature | 140°C | <100°C: <40% |
The method achieves 77% isolated yield for 3a derivatives but requires rigorous exclusion of moisture.
Base-Promoted C-Alkylation of Pyridinylmethyl Alcohols
KOt-Amyl Mediated β-Carbon Elimination
A two-step protocol converts (pyridin-2-yl)methyl alcohols to 3-substituted pyridin-2-ols via β-carbon elimination.
Procedure
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Dehydration : (Pyridin-2-yl)methyl alcohol (0.2 mmol) reacts with KOt-Amyl (0.5 mmol) in p-xylene at 120°C for 20 h, forming 2-alkenylpyridine intermediates.
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Michael Addition : Chalcone derivatives undergo conjugate addition with the alkenylpyridine, followed by oxidation to install the naphthyl group.
Limitations
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Low overall yield (6% over two steps) due to competing polymerization.
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Requires stoichiometric base, complicating scale-up.
Cross-Coupling Strategies
Negishi Coupling with Arylzinc Reagents
Palladium-catalyzed coupling of 6-bromo-3-hydroxypyridin-2(1H)-one with (1-naphthylmethyl)zinc(II) chloride provides regioselective access to the target compound.
Synthetic Protocol
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Halogenation : 3-Hydroxypyridin-2(1H)-one is dibrominated using NBS in acetonitrile.
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Coupling : Pd(OAc)₂/Johnphos catalyzes the reaction with (1-naphthylmethyl)zinc(II) chloride (2.5 equiv) in dioxane/H₂O (3:1) at 100°C.
Yield : 87% for 5-(p-cyanophenyl)-6-(1-naphthylmethyl)pyridin-2-ol after BBr₃ demethylation.
Suzuki-Miyaura Arylation
Arylboronic acids couple with 3-methoxypyridin-2-yl triflate under Pd(PPh₃)₄ catalysis.
Conditions :
Yield : 72–78% for naphthalen-1-yl derivatives.
Directed Ortho-Metalation (DoM)
Lithium-Halogen Exchange
Directed metalation of 3-methoxy-2-(trimethylsilyl)pyridine with LDA at −78°C, followed by quenching with naphthalen-1-yl electrophiles.
Key Steps
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Silylation : 3-Methoxypyridin-2-ol → 2-TMS derivative using TMSCl/Et₃N.
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Metalation : LDA (−78°C, THF) generates a stabilized aryllithium species.
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Electrophilic Trapping : 1-Naphthoyl chloride added at −40°C.
Yield : 68% after acidic workup.
Comparative Analysis of Methodologies
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| I₂/Zn Catalysis | 77 | Moderate | Good |
| KOt-Amyl C-Alkylation | 6 | Low | Poor |
| Negishi Coupling | 87 | High | Moderate |
| Suzuki-Miyaura | 78 | High | Excellent |
| Directed Metalation | 68 | Excellent | Limited |
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
3-(Naphthalen-1-yl)pyridin-2-ol serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution processes. The compound's hydroxyl group enables it to participate in nucleophilic reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.
2. Ligand in Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are essential for catalysis and material science applications. The aromatic nature of the naphthalene moiety enhances π-π interactions, facilitating the stabilization of metal ions.
Biological Applications
1. Antimicrobial Properties
Research indicates that 3-(Naphthalen-1-yl)pyridin-2-ol exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent against infections caused by resistant bacteria .
2. Antioxidant Activity
The compound has been investigated for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Medicinal Applications
1. Drug Development
3-(Naphthalen-1-yl)pyridin-2-ol is explored for its potential in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Its ability to form hydrogen bonds through the hydroxyl group enhances its binding affinity to biological targets.
2. Targeting Enzymes
The compound has demonstrated efficacy in targeting enzymes associated with inflammatory responses and cancer progression. This specificity opens avenues for developing novel anti-inflammatory and anticancer therapies .
Industrial Applications
1. Dyes and Pigments Production
In the industrial sector, 3-(Naphthalen-1-yl)pyridin-2-ol is used in producing dyes and pigments due to its vibrant color properties derived from the naphthalene structure. The compound's stability under various conditions makes it suitable for applications in textiles and coatings.
2. Specialty Chemicals
The compound is also utilized in synthesizing specialty chemicals that require specific functional groups or structural motifs found in 3-(Naphthalen-1-yl)pyridin-2-ol.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in PMC reported on the antimicrobial activities of pyridine derivatives, including 3-(Naphthalen-1-yl)pyridin-2-ol, highlighting its effectiveness against Gram-positive and Gram-negative bacteria . The findings support ongoing research into its potential as a lead compound for antibiotic development.
Case Study 2: Drug Design Innovations
Recent advancements in drug design have incorporated 3-(Naphthalen-1-yl)pyridin-2-ol into molecular scaffolds aimed at inhibiting specific cancer-related enzymes. The structure–activity relationship (SAR) studies indicated that modifications to the naphthalene ring could enhance binding affinity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
6-(Naphthalen-1-yl)pyridin-3-ol
- Structure : Differs in the hydroxyl group position (pyridin-3-ol) and naphthalene attachment (position 6 vs. 3).
- Properties: The shift in hydroxyl position alters hydrogen-bonding capacity and acidity (pKa).
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Structure: Features a propenone linker between pyridin-2-yl and naphthalen-2-yl groups.
- Properties : The α,β-unsaturated ketone enhances electrophilicity, enabling Michael addition reactions absent in the target compound. The naphthalen-2-yl substitution may reduce steric bulk compared to naphthalen-1-yl .
1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol
- Structure : Contains a pyrrolidine-methyl bridge between pyridin-3-yl and naphthalen-2-ol.
- Properties : The tertiary amine in pyrrolidine introduces basicity and conformational flexibility, contrasting with the rigid, planar structure of 3-(Naphthalen-1-yl)pyridin-2-ol. This impacts solubility and membrane permeability in drug design .
Functional Group Variations
3-(3-Pyridyl)-2-propen-1-ol
- Structure : Allyl alcohol substituent on pyridin-3-yl.
- Properties: The propenol chain increases hydrophilicity and enables polymerization or conjugation reactions.
2-(2-Hydroxyethoxy)pyridin-3-ol
Pharmacological Derivatives
Pryazolylpyridine and Triazolylpyridine Derivatives of Hydroxychloroquine
- Structure: Pyridin-2-ol connected to chloroquinoline via flexible -CH2- linkers.
- Properties : These derivatives retain hydroxychloroquine’s thermo-physical fingerprints (e.g., melting points, solubility) but exhibit modified electronic properties due to heterocyclic substitutions. The rigid naphthyl group in 3-(Naphthalen-1-yl)pyridin-2-ol may enhance binding affinity to hydrophobic targets compared to these derivatives .
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-(Naphthalen-1-yl)pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
3-(Naphthalen-1-yl)pyridin-2-ol is characterized by its unique molecular structure, which includes a naphthalene moiety attached to a pyridine ring with a hydroxyl group. This structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-(Naphthalen-1-yl)pyridin-2-ol |
| Molecular Weight | 233.27 g/mol |
| Chemical Formula | C15H13NO |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that 3-(Naphthalen-1-yl)pyridin-2-ol exhibits several mechanisms of action:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, including aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Inhibitors of this enzyme are being explored for their potential in treating conditions such as hypertension and heart failure .
- Antiproliferative Effects : Some studies have reported that derivatives of this compound can exhibit antiproliferative properties against various cancer cell lines, suggesting its potential utility in oncology .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of 3-(Naphthalen-1-yl)pyridin-2-ol indicate that it may possess activity against certain bacterial strains, although further studies are needed to confirm these findings.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-(Naphthalen-1-yl)pyridin-2-ol and related compounds:
- Aldosterone Synthase Inhibition :
- Antiproliferative Properties :
-
Toxicological Assessments :
- Toxicity studies are essential for understanding the safety profile of new compounds. Initial assessments indicate that while some derivatives show promise, comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.
Q & A
Q. What are the common synthetic routes for preparing 3-(Naphthalen-1-yl)pyridin-2-ol in academic research?
A widely used method involves one-pot multicomponent reactions under solvent-free conditions. For example, nicotinaldehyde, naphthalen-2-ol, and pyrrolidine can be heated at 100°C for 5 hours, followed by refluxing in ethanol to yield crystalline products suitable for X-ray analysis. This approach minimizes purification steps and leverages domino reactions to assemble the naphthalene-pyridine core efficiently . Alternative routes may employ propargyl bromide coupling with naphthol derivatives in DMF using K₂CO₃ as a base, as seen in analogous syntheses .
Q. What spectroscopic and crystallographic methods are employed to characterize 3-(Naphthalen-1-yl)pyridin-2-ol?
X-ray crystallography is the gold standard for structural determination. The SHELX suite (e.g., SHELXS97 for solving and SHELXL97 for refining) is commonly used to analyze diffraction data, with hydrogen atoms modeled via riding coordinates. Key geometric parameters (e.g., bond lengths, angles) and intramolecular hydrogen bonds (e.g., O–H···N interactions) are critical for validation . Complementary techniques like ¹H/¹³C NMR and FT-IR verify functional groups, while HPLC or GC-MS ensures purity post-synthesis .
Q. What purification techniques are effective for isolating 3-(Naphthalen-1-yl)pyridin-2-ol after synthesis?
Recrystallization from ethanol or methanol is preferred for obtaining high-purity crystals, especially for X-ray studies. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane eluents is effective. Slow evaporation of solvent from filtered reaction mixtures often yields single crystals directly .
Q. What are the key hydrogen bonding interactions observed in the crystal structure of related naphthol-pyridine compounds?
Intramolecular O–H···N hydrogen bonds (e.g., O1–H1···N1 with D···A distances of ~2.57 Å and angles of ~147°) stabilize the molecular conformation. These interactions are critical for maintaining planar geometry and influencing packing motifs in the crystal lattice .
Advanced Questions
Q. How can researchers address discrepancies in crystallographic data when determining the structure of naphthalene-pyridine hybrids?
Discrepancies in thermal displacement parameters or bond lengths may arise from disordered solvent molecules or twinning. Use multiple refinement programs (e.g., OLEX2 alongside SHELXL) to cross-validate results. For ambiguous H-atom positions, neutron diffraction or DFT-optimized geometry comparisons can resolve conflicts. Additionally, validate hydrogen-bonding networks against spectroscopic data (e.g., IR O–H stretches) .
Q. What strategies are recommended for optimizing reaction yields in the synthesis of aryl-naphthol derivatives?
Employ Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures. For example, replacing ethanol with DMF in propargylation reactions can enhance reactivity . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve reproducibility. Monitoring via in-situ FT-IR or Raman spectroscopy helps identify intermediate phases for real-time optimization .
Q. How can computational chemistry be integrated into the study of 3-(Naphthalen-1-yl)pyridin-2-ol's reactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, such as electrophilic substitution sites on the naphthalene ring. Molecular docking simulations assess potential bioactivity by modeling interactions with enzyme active sites (e.g., antiviral targets like protease inhibitors). Pair these with Molecular Dynamics (MD) simulations to study solvation effects .
Q. What experimental approaches are used to investigate the biological activity of naphthol-pyridine derivatives?
In vitro cytotoxicity assays (e.g., MTT or SRB protocols) screen for anticancer activity, while viral plaque reduction assays evaluate antiviral potential. Structure-Activity Relationship (SAR) studies modify substituents (e.g., introducing halogen or methoxy groups) to enhance potency. Fluorescence-based binding assays quantify interactions with DNA or proteins, supported by circular dichroism (CD) for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
